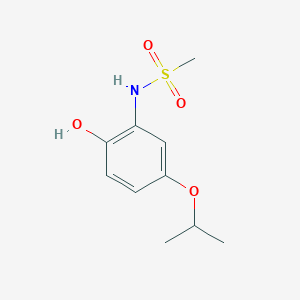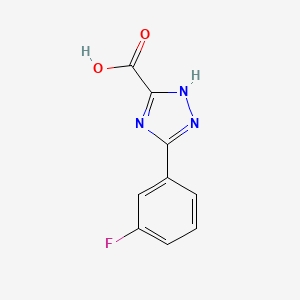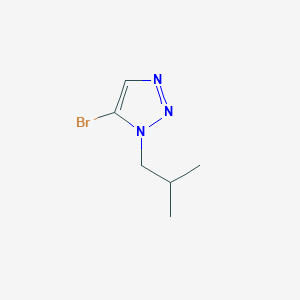
5-Bromo-1-isobutyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-isobutyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position and an isobutyl group at the 1-position of the triazole ring. The molecular formula of this compound is C6H10BrN3, and it has a molecular weight of 204.07 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-isobutyl-1H-1,2,3-triazole can be achieved through various synthetic routes. . This reaction typically requires a copper(I) catalyst and can be carried out under mild conditions. Another method involves the bromination of 1-isobutyl-1H-1,2,3-triazole using bromine or N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-isobutyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) catalysts for cycloaddition, N-bromosuccinimide for bromination, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazoles, while cycloaddition reactions can produce fused ring systems .
Applications De Recherche Scientifique
5-Bromo-1-isobutyl-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Bromo-1-isobutyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Bromo-1-isobutyl-1H-1,2,3-triazole include other triazole derivatives such as:
- 1H-1,2,4-Triazole, 3-bromo-5-methyl
- 3,5-Dibromo-1H-1,2,4-triazole
- 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the isobutyl group at the 1-position and the bromine atom at the 5-position can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C6H10BrN3 |
|---|---|
Poids moléculaire |
204.07 g/mol |
Nom IUPAC |
5-bromo-1-(2-methylpropyl)triazole |
InChI |
InChI=1S/C6H10BrN3/c1-5(2)4-10-6(7)3-8-9-10/h3,5H,4H2,1-2H3 |
Clé InChI |
OJOWZMXJEVCTNF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C(=CN=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


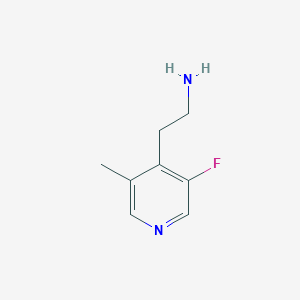

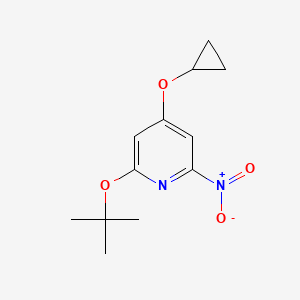


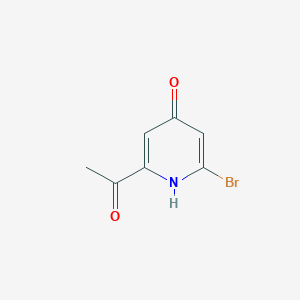
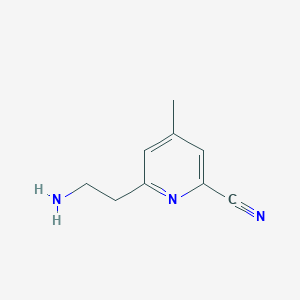
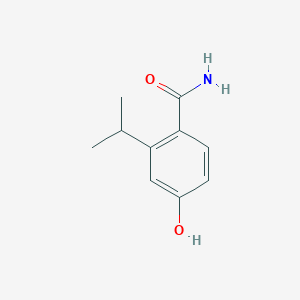
![Lithium 1-(5-hydroxypyraZin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B14845615.png)

